Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one
Description
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Properties
CAS No. |
33377-72-9 |
|---|---|
Molecular Formula |
C43H32O20 |
Molecular Weight |
868.7 g/mol |
IUPAC Name |
[(2R,3R)-2-[3,5-dihydroxy-6-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-8-[(3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(45)21-12-30(52)39(61-33(21)8-17)14-1-19-20(11-32(54)41(35(19)38(57)29(51)2-14)63-43(59)16-5-27(49)37(56)28(50)6-16)40-31(53)13-22-24(46)9-18(10-34(22)62-40)60-42(58)15-3-25(47)36(55)26(48)4-15/h1-11,30-31,39-40,44-50,52-56H,12-13H2,(H,51,57)/t30-,31-,39?,40-/m1/s1 |
InChI Key |
TUJOKWPTOVJHLY-JBJHRQGLSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6[C@@H](CC7=C(C=C(C=C7O6)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines elements of benzoic acid and various hydroxylated aromatic systems, which may contribute to its biological effects.
Chemical Structure and Properties
- Molecular Formula : C₃₄H₃₈O₁₄
- Molecular Weight : 638.67 g/mol
- IUPAC Name : this compound
The compound's structure features multiple methoxy groups and hydroxyl groups that are known to enhance solubility and bioactivity in biological systems.
Antioxidant Activity
Research indicates that compounds similar to benzoic acid derivatives exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests it may scavenge free radicals effectively. A study on related compounds demonstrated their ability to reduce oxidative stress markers in vitro and in vivo models .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In one study focusing on derivatives of benzoic acid, it was found that certain structural modifications could enhance antibacterial and antifungal properties. Specifically, compounds with similar structural motifs displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies demonstrating that related benzoic acid derivatives can inhibit pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways effectively, potentially benefiting conditions characterized by chronic inflammation .
Cytotoxicity and Anticancer Properties
Preliminary studies have indicated that the compound may possess cytotoxic effects against cancer cell lines. For instance, analogs of this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values indicating significant cytotoxicity . The mechanism is hypothesized to involve apoptosis induction through the modulation of Bcl-2 family proteins.
Case Studies
-
Antioxidant Efficacy in Cell Models :
- A study evaluated the antioxidant capacity of a closely related compound using DPPH and ABTS assays. Results showed a strong correlation between hydroxyl group number and antioxidant activity.
- Data Table :
Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL) Benzoic Acid Derivative A 25 30 Benzoic Acid Derivative B 15 20 Target Compound 10 12 -
Antimicrobial Activity Assessment :
- The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria.
- Data Table :
Pathogen MIC (µg/mL) Comparison Drug (Ciprofloxacin) MIC (µg/mL) Staphylococcus aureus 32 16 Escherichia coli 64 32 Candida albicans 16 8 -
Cytotoxicity in Cancer Cell Lines :
- A comparative study on the cytotoxic effects against various cancer cell lines revealed promising results.
- Data Table :
Cell Line IC50 (µM) MCF-7 20 HeLa 15 A549 25
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial and fungal strains. For instance, studies have shown that similar compounds can inhibit the growth of pathogens such as Escherichia coli and Candida albicans .
2. Anti-inflammatory Properties
Benzoic acid derivatives are known for their anti-inflammatory effects. The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
3. Antioxidant Activity
The antioxidant properties of benzoic acid derivatives are noteworthy. These compounds can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases .
4. Antiviral Effects
Some studies suggest that benzoic acid derivatives may exhibit antiviral activity against viruses such as hepatitis B. This positions the compound as a potential candidate for developing antiviral therapies .
Industrial Applications
1. Food Preservation
Benzoic acid is widely used as a food preservative due to its antimicrobial properties. Its derivatives are effective in preventing spoilage and extending the shelf life of various food products .
2. Cosmetic Industry
In cosmetics, benzoic acid derivatives serve as preservatives and stabilizers. Their ability to inhibit microbial growth makes them valuable in formulating safe cosmetic products .
Case Studies
Preparation Methods
Preparation of 3,4,5-trimethoxybenzoic acid acid chloride
A common approach to activate 3,4,5-trimethoxybenzoic acid is conversion to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions in anhydrous solvents such as dichloromethane or chloroform. This reaction proceeds with:
- 3,4,5-trimethoxybenzoic acid + SOCl2 → 3,4,5-trimethoxybenzoyl chloride + SO2 + HCl
The acid chloride intermediate is then used immediately in the next esterification step due to its reactivity and instability.
Esterification with polyhydroxy benzocyclohepten derivative
The diester formation involves reacting the acid chloride with the hydroxyl groups on the benzocyclohepten derivative. The reaction conditions typically include:
- Use of a base such as pyridine or triethylamine to neutralize HCl formed during esterification.
- Anhydrous conditions to prevent hydrolysis of acid chloride.
- Low to moderate temperatures (0–25°C) to avoid decomposition of sensitive phenolic groups.
- Stirring under inert atmosphere (nitrogen or argon) to prevent oxidation.
The reaction can be monitored by thin-layer chromatography (TLC) or HPLC to track the consumption of starting materials and formation of the diester product.
Alternative coupling methods
In some cases, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid directly for esterification. This method avoids the use of acid chlorides and can be milder for sensitive molecules.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | 3,4,5-trimethoxybenzoic acid + SOCl2, DCM | Reflux | 2–4 hours | ~90 | Anhydrous conditions required |
| Esterification | Acid chloride + polyhydroxy compound + pyridine | 0–25°C | 12–24 hours | 70–85 | Inert atmosphere, dry solvent |
| Alternative coupling | 3,4,5-trimethoxybenzoic acid + DCC + polyhydroxy | 0–25°C | 24 hours | 65–80 | Carbodiimide coupling, milder conditions |
Research Findings and Notes
- The use of acid chlorides allows for efficient ester bond formation but requires careful control of moisture and reaction temperature to avoid side reactions.
- Carbodiimide-mediated coupling offers a gentler alternative, particularly useful when the substrate is sensitive to acid chlorides.
- Purification is critical due to the presence of multiple hydroxyl groups and possible side products; chromatographic techniques such as preparative HPLC or flash chromatography are standard.
- The purity of the final compound is typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis, with purity levels around 95% considered acceptable for research use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
